3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid
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Overview
Description
3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with pyrazine-2-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid involves its interaction with specific molecular targets within cells. This compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler compound with similar biological activities.
Pyrazine-2-carboxylic acid: Another related compound with distinct properties.
Uniqueness
3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid is unique due to its combined thiazole and pyrazine structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C8H6N4O2S |
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Molecular Weight |
222.23 g/mol |
IUPAC Name |
3-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c9-8-12-3-4(15-8)5-6(7(13)14)11-2-1-10-5/h1-3H,(H2,9,12)(H,13,14) |
InChI Key |
NXUKPXJYAZPDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C2=CN=C(S2)N)C(=O)O |
Origin of Product |
United States |
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